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molecular formula C13H17NO B8707964 N-(2,3-Dihydro-1H-inden-1-yl)butanamide CAS No. 144602-65-3

N-(2,3-Dihydro-1H-inden-1-yl)butanamide

Cat. No. B8707964
M. Wt: 203.28 g/mol
InChI Key: RYJYUGTXDIKPQB-UHFFFAOYSA-N
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Patent
US06271263B1

Procedure details

A solution of butyryl chloride (5.33 g, 50 mmole) in anh. DME (60 ml) was added slowly to a stirred and ice-cooled solution of 1-aminoindan (6.66 g, 50 mmole) and Et3N (10.0 g, 100 mmole) in anh. DME (75 ml), and the mixture stirred at ambient temperature for 24 hr. After removal of volatiles under reduced pressure, the residue was taken up in 1:1 water/EtOAc mixture (300 ml). The organic layer was separated, dried on Na2SO4 and evaporated to dryness. The crude product was crystallized from EtOAc, to give 5.9 g (58%) of the title compound as a white solid, m.p.: 84°-5° C.
Quantity
5.33 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[CH2:2][CH2:3][CH3:4].[NH2:7][CH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9]1.CCN(CC)CC>COCCOC>[C:1]([NH:7][CH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
5.33 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
6.66 g
Type
reactant
Smiles
NC1CCC2=CC=CC=C12
Name
Quantity
10 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
COCCOC

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 24 hr
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After removal of volatiles under reduced pressure
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)NC1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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